Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Chemical Nomenclature and Classification
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the class of nitrogen-containing heterocyclic compounds specifically categorized within the pyrrolo[2,3-b]pyridine subfamily. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name reflects the bicyclic structure consisting of a pyrrole ring fused to a pyridine ring in the 2,3-positions. The complete chemical designation encompasses multiple functional group modifications: a methyl ester group at the 4-position carboxylic acid, an iodine atom at the 3-position, and a tosyl (4-methylbenzenesulfonyl) protecting group attached to the nitrogen atom at the 1-position.
The molecular formula C₁₆H₁₃IN₂O₄S accurately represents the compound's composition, indicating sixteen carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight of 456.25 grams per mole reflects the substantial mass contribution from the iodine atom and the tosyl protecting group. The compound's Chemical Abstracts Service registry number 1198097-28-7 provides unique identification within chemical databases and literature. The MDL number MFCD13176647 serves as an additional identifier in chemical inventory systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃IN₂O₄S | |
| Molecular Weight | 456.25 g/mol | |
| CAS Number | 1198097-28-7 | |
| MDL Number | MFCD13176647 | |
| SMILES Code | O=C(C1=C2C(N(S(=O)(C3=CC=C(C)C=C3)=O)C=C2I)=NC=C1)OC |
The Simplified Molecular Input Line Entry System representation provides a linear notation for the compound's structure, enabling computational analysis and database searching. The systematic name follows hierarchical naming conventions where the parent heterocycle pyrrolo[2,3-b]pyridine forms the foundation, with substituents identified by position numbers and functional group descriptors. The compound classification extends beyond simple heterocycles to include categories such as halogenated aromatics due to the iodine substituent, sulfonamide derivatives due to the tosyl group, and ester-containing compounds due to the methyl carboxylate functionality.
Historical Context of Pyrrolo[2,3-b]pyridine Chemistry
The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to fundamental investigations of heterocyclic synthesis methodologies conducted in the late twentieth century. Early research established foundational synthetic approaches through modifications of established indole synthesis protocols, particularly adaptations of Madelung and Fischer synthetic methodologies. These pioneering studies demonstrated that 1H-pyrrolo[2,3-b]pyridines could be systematically prepared and subsequently functionalized through electrophilic substitution reactions, with investigations revealing preferential reactivity at the 3-position for halogenation, nitration, and other electrophilic processes.
Historical investigations of pyrrolo[2,3-b]pyridine reactivity patterns established fundamental principles governing electrophilic substitution behavior within this bicyclic system. Research demonstrated that bromination and iodination reactions proceed predominantly at the 3-position, providing mechanistic insights that directly inform contemporary synthetic strategies for compounds such as this compound. The development of protecting group strategies, particularly the application of tosyl groups to nitrogen atoms, emerged from systematic studies aimed at controlling regioselectivity and enabling selective functionalization of multiple positions within the heterocyclic framework.
The evolution of pyrrolo[2,3-b]pyridine chemistry progressed through systematic structure-activity relationship investigations that revealed the biological significance of this heterocyclic scaffold. Research programs focused on nucleoside analogues identified pyrrolo[2,3-b]pyridine derivatives as 1,7-dideazapurine mimetics, leading to the discovery of compounds with potent antiparasitic activity against Trypanosoma cruzi. These findings established pyrrolo[2,3-b]pyridine chemistry as a critical component of medicinal chemistry research programs, driving continued synthetic methodology development and functional group elaboration strategies.
The historical progression from fundamental heterocyclic synthesis to contemporary pharmaceutical applications illustrates the maturation of pyrrolo[2,3-b]pyridine chemistry as a distinct research field. Recent synthetic methodologies emphasize cyclocondensation reactions between substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile compounds and active methylene reagents, representing advanced approaches to heterocyclic construction that build upon decades of mechanistic understanding. These developments provide the synthetic foundation necessary for preparing complex derivatives such as this compound with precise control over functional group positioning and stereochemistry.
Significance in Heterocyclic Chemistry Research
This compound represents a paradigmatic example of contemporary heterocyclic chemistry's capacity to generate structurally complex molecules with precise functional group arrangements. The compound's significance extends beyond its individual properties to encompass its role as a synthetic intermediate and model system for understanding heterocyclic reactivity patterns. Research investigations utilizing pyrrolo[2,3-b]pyridine derivatives have contributed fundamental insights into nitrogen heterocycle behavior, particularly regarding electrophilic substitution regioselectivity and the influence of electron-withdrawing and electron-donating substituents on reactivity patterns.
The compound's position within broader heterocyclic chemistry research programs reflects the strategic importance of pyrrolo[2,3-b]pyridine scaffolds in medicinal chemistry applications. Contemporary research has identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various biological targets, including Janus kinase 3, cyclin-dependent kinase 8, and Traf2- and Nck-interacting kinase. These discoveries have established pyrrolo[2,3-b]pyridine chemistry as a critical component of kinase inhibitor development programs, with structure-activity relationship studies revealing the importance of specific substitution patterns for achieving target selectivity and potency.
The synthetic accessibility of this compound through established protocols enables its utilization as a building block for library synthesis and structure-activity relationship investigations. The compound's iodine substituent provides a handle for cross-coupling reactions, while the tosyl protecting group ensures regioselective functionalization during synthetic sequences. The methyl ester functionality offers opportunities for further derivatization through hydrolysis and subsequent amide formation reactions, enabling the preparation of diverse analogues for biological evaluation.
The significance of this compound within heterocyclic chemistry research extends to its role in advancing synthetic methodology development. The successful preparation of multiply functionalized pyrrolo[2,3-b]pyridine derivatives requires sophisticated synthetic strategies that address challenges including regioselectivity control, functional group compatibility, and reaction condition optimization. Research programs focused on pyrrolo[2,3-b]pyridine synthesis have contributed methodological advances including improved cyclocondensation protocols, selective halogenation procedures, and protecting group strategies that benefit the broader heterocyclic chemistry community.
Contemporary research applications demonstrate the compound's utility in structure-based drug design programs where the pyrrolo[2,3-b]pyridine scaffold serves as a privileged structure for kinase inhibition. Computational studies have revealed specific binding interactions between pyrrolo[2,3-b]pyridine derivatives and kinase active sites, with the bicyclic system providing optimal geometry for hinge region binding and the potential for substitution pattern optimization to achieve selectivity profiles. These findings establish this compound and related compounds as valuable tools for understanding structure-activity relationships in kinase inhibitor development.
Properties
IUPAC Name |
methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-13(17)14-12(16(20)23-2)7-8-18-15(14)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCGRORUTGUHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673628 | |
| Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-28-7 | |
| Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Tosylation Protocol
Alternative Tosylation with NaH in DMF
A higher-yielding variant uses sodium hydride (NaH) as a base:
-
Reagents : NaH (60% dispersion, 1.3 equiv), TsCl (1.2 equiv).
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Solvent : DMF at 0°C, gradually warmed to room temperature.
-
Reaction Time : 3 hours.
Comparative Analysis : The NaH/DMF method avoids aqueous work-up, simplifying purification. However, DMF removal requires careful distillation under reduced pressure.
Esterification at the C4 Position
The methyl ester group is introduced via carboxylation followed by methylation:
Carboxylation Using CO₂ Gas
Methylation with Methyl Iodide
-
Reagents : Methyl iodide (3 equiv), K₂CO₃ (2 equiv).
-
Solvent : DMF at 50°C.
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Reaction Time : 4 hours.
Integrated Synthesis Workflow
A representative large-scale synthesis combines these steps:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Tosylation | TsCl, NaH, DMF, 0°C → rt | 88% | 98.5% |
| Iodination | CuI, K₂CO₃, DMF, 70°C | 71% | 97.2% |
| Esterification | Methyl iodide, K₂CO₃, DMF | 92% | 99.1% |
Critical Parameters :
-
Temperature Control : Iodination above 70°C degrades the tosyl group.
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Purification : Sequential column chromatography (SiO₂, eluting with 5% MeOH/DCM) ensures >98% purity.
Analytical Characterization
1H NMR (DMSO-d₆) :
LC-MS (ES+) :
X-ray Crystallography :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. The presence of the iodine atom and the tosyl group may influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolo[2,3-b]pyridine Family
The following compounds share the pyrrolo[2,3-b]pyridine scaffold but differ in substituents and functional groups:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : The 3-iodo substituent in the target compound provides distinct electronic and steric properties compared to fluoro or bromo analogs. Iodine’s larger atomic radius may hinder nucleophilic substitution but enhances oxidative coupling efficiency .
- Protective Groups : The tosyl group (in the target) offers superior stability under basic conditions compared to benzenesulfonyl or silyl ethers (e.g., tert-butyldimethylsilyl in compounds) .
Comparison with Benzothieno[2,3-b]pyridine Derivatives
Compounds with benzothieno[2,3-b]pyridine cores () share similar fused-ring systems but exhibit distinct pharmacological profiles:
Table 2: Benzothieno[2,3-b]pyridine Analogs
Key Observations:
- Aromatic System Differences: Benzothienopyridines incorporate a sulfur atom in the fused ring, altering electron density and binding affinity compared to pyrrolopyridines.
- Solubility and Stability : The tert-butyldimethylsilyl group in compounds enhances lipophilicity, whereas the tosyl group in the target compound balances solubility and reactivity .
Pharmacological Relevance of Azaindole Derivatives
- L-750,667 : A dopamine D4 receptor antagonist with Ki = 0.51 nM and >2000-fold selectivity over D2/D3 receptors .
Biological Activity
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its cytotoxicity and mechanism of action.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological properties. The presence of iodine and tosyl groups enhances its reactivity and potential interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTS assay, which measures cell viability based on metabolic activity. The results indicated:
- Cell Lines Tested :
- Colon cancer (LoVo)
- Ovarian cancer (SK-OV-3)
- Breast cancer (MCF-7)
The cytotoxic activity was observed to be dose-dependent , with higher concentrations leading to increased cell death. For example, at concentrations of 200 μM and 400 μM, significant reductions in cell viability were recorded across all tested lines:
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| LoVo | 200 | 52.48 |
| LoVo | 400 | 48.06 |
| SK-OV-3 | 200 | 58.18 |
| SK-OV-3 | 400 | 41.82 |
| MCF-7 | 200 | 60.33 |
| MCF-7 | 400 | 67.38 |
These findings suggest that this compound possesses considerable anticancer activity.
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. Notably, compounds in the pyrrolo[2,3-b]pyridine class have been shown to inhibit SGK-1 kinase activity, which plays a role in cellular growth and survival pathways. This inhibition may lead to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar pyrrolo[2,3-b]pyridines in preclinical models:
- In Vivo Efficacy : In models of human cancer, compounds structurally related to methyl 3-iodo-1-tosyl have demonstrated significant tumor reduction when administered at therapeutic doses.
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall anticancer efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
- Methodology : The synthesis typically involves three stages:
Tosylation : Protection of the pyrrolo[2,3-b]pyridine nitrogen using p-toluenesulfonyl chloride (TosCl) in the presence of a base (e.g., pyridine or DMAP) to yield the 1-tosyl intermediate. Similar procedures achieved 95% yields in related pyrrole systems .
Iodination : Electrophilic substitution at the 3-position using iodine (I₂) with a catalyst (e.g., HNO₃ or NIS) under controlled conditions. Evidence from halogenated analogs shows yields up to 80% .
Esterification : Reaction of the carboxylic acid precursor with methanol (MeOH) under acidic or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .
- Critical Parameters : Monitor reaction progress via TLC or LCMS, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How is the compound purified and analyzed for structural confirmation?
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:2) to isolate intermediates. Final compounds may require recrystallization from ethanol or acetonitrile .
- Analytical Techniques :
- NMR : Compare H and C NMR shifts with literature values (e.g., δ ~2.4 ppm for methyl esters, δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ions via ESI-MS or HRMS (e.g., [M+H] or [M+Na]) .
Q. What role do the tosyl and iodo substituents play in the compound’s reactivity?
- Tosyl Group : Acts as a protecting group to prevent undesired reactions at the pyrrolopyridine nitrogen, enhancing regioselectivity during iodination .
- Iodo Substituent : Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce diverse functional groups .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural elucidation?
- Multi-Technique Validation :
- Use F NMR (if applicable) and 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
- Cross-validate with X-ray crystallography (e.g., SHELX-refined structures) for absolute configuration confirmation .
Q. What strategies optimize iodination regioselectivity in similar heterocycles?
- Catalyst Screening : Test N-iodosuccinimide (NIS) vs. I₂/HNO₃ to favor electrophilic substitution at the 3-position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction rates .
- Computational Guidance : Use DFT calculations to predict electron density maps and identify reactive sites .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Tests :
- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks).
- Protect from light and moisture (store under nitrogen at –20°C) to prevent deiodination or ester hydrolysis .
Q. What computational methods predict the compound’s biological activity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
